4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid
CAS No.: 313960-66-6
Cat. No.: VC21398178
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313960-66-6 |
|---|---|
| Molecular Formula | C17H19NO5S |
| Molecular Weight | 349.4g/mol |
| IUPAC Name | 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20) |
| Standard InChI Key | BXSBETBXZHTRCD-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound belonging to the sulfonamide class, characterized by a sulfonamide functional group attached to aromatic rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its bioactivity against various pathogens.
Structural Features
The molecular structure consists of:
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Core Structure: A benzoic acid moiety substituted with a sulfonamide group.
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Substituents: A butoxy group on the phenyl ring enhances its hydrophobicity and may influence its bioavailability and interaction with biological targets.
Key Properties:
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Molecular Formula: C17H19NO5S
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Functional Groups: Carboxylic acid (-COOH), sulfonamide (-SO2NH-), and ether (-O-) groups.
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Aromaticity: The presence of two aromatic rings contributes to π-π interactions in crystal packing.
Synthesis
The synthesis typically involves:
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Reacting p-aminobenzoic acid with a sulfonyl chloride derivative (e.g., 4-butoxybenzenesulfonyl chloride) under basic conditions.
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Monitoring the reaction via thin-layer chromatography (TLC) until completion.
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Acidifying the reaction mixture to precipitate the product, followed by purification through recrystallization.
Crystallographic Data
While specific crystallographic data for this compound is unavailable in the provided sources, related sulfonamides exhibit:
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Dihedral Angles: The aromatic rings are often inclined at angles that optimize hydrogen bonding.
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Hydrogen Bonding: Intermolecular N-H⋯O and O-H⋯O interactions stabilize the crystal lattice .
Biological Activity
Sulfonamides like this compound are known for their diverse pharmacological properties:
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Antimicrobial Activity: Sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis .
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Enzyme Inhibition: These compounds often act as carbonic anhydrase inhibitors, which can be exploited for treating glaucoma, epilepsy, and cancer .
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Anti-inflammatory Properties: Some derivatives reduce inflammation by inhibiting cyclooxygenase enzymes .
Potential Applications
This compound's structural features suggest potential uses in:
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Drug Development: As a scaffold for designing enzyme inhibitors or antimicrobial agents.
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Material Science: The hydrophobic butoxy group may contribute to surface-active properties in specialized coatings or films.
Limitations and Challenges
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Solubility Issues: The hydrophobic nature of the butoxy group may limit aqueous solubility.
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Synthetic Complexity: Multi-step synthesis requires careful control of reaction conditions to avoid side products.
Comparative Analysis with Related Compounds
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